molecular formula C16H15BrO4 B5107365 2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde

2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde

Cat. No.: B5107365
M. Wt: 351.19 g/mol
InChI Key: XCISQXZYIUJXMK-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde is an organic compound with the molecular formula C16H15BrO4. It is a derivative of benzaldehyde, featuring a bromophenoxy group and a methoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with 5-methoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzoic acid.

    Reduction: 2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenoxy and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would vary based on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)ethanol: A simpler analog lacking the methoxybenzaldehyde moiety.

    4-[2-(3-bromophenoxy)ethoxy]-3-methoxybenzaldehyde: A positional isomer with different substitution patterns on the benzene ring.

Uniqueness

2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde is unique due to the presence of both the bromophenoxy and methoxybenzaldehyde groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions in chemical reactions and biological systems that are not possible with simpler or differently substituted analogs.

Properties

IUPAC Name

2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO4/c1-19-15-6-7-16(12(10-15)11-18)21-9-8-20-14-4-2-13(17)3-5-14/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCISQXZYIUJXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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